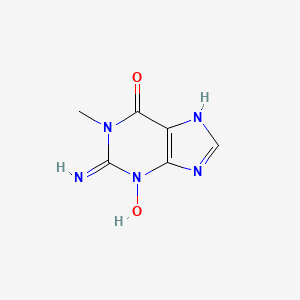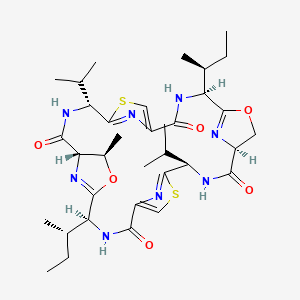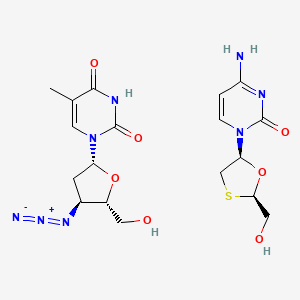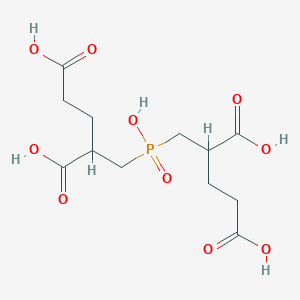
PBDA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photo-caged 2-butene-1,4-dial, commonly referred to as PBDA, is a compound that has garnered significant attention in the field of chemical biology. It is primarily used as a photo-crosslinker for covalent trapping of DNA-binding proteins. This compound is known for its high specificity and efficiency in forming stable DNA-protein crosslinks, making it a powerful tool for studying DNA-protein interactions .
Preparation Methods
The synthesis of photo-caged 2-butene-1,4-dial involves several steps. One of the synthetic routes starts from 2-furanethanol. The process involves the conversion of 2-furanethanol to an azide intermediate, which is then used for postsynthetic labeling of DNA via click chemistry . The reaction conditions typically involve photo-irradiation at 360 nm, which generates 2-butene-1,4-dial, a small, long-lived intermediate that reacts selectively with lysine residues of DNA-binding proteins .
Chemical Reactions Analysis
Photo-caged 2-butene-1,4-dial undergoes several types of chemical reactions, primarily driven by photo-irradiation. The key reaction is the generation of 2-butene-1,4-dial upon exposure to light, which then selectively reacts with lysine residues in DNA-binding proteins. This reaction is highly specific and yields stable DNA-protein crosslinks in up to 70% yield . The major product formed from this reaction is a covalently bonded DNA-protein complex .
Scientific Research Applications
Photo-caged 2-butene-1,4-dial has a wide range of scientific research applications. In chemistry, it is used as a photo-crosslinker to study DNA-protein interactions with high spatiotemporal resolution. In biology, it helps in identifying and studying the function of DNA-binding proteins, including histones, epigenetic writer/reader/eraser proteins, DNA repair enzymes, and transcription factors . In medicine, it can be used to understand the mechanisms of diseases related to DNA-protein interactions and potentially develop targeted therapies. In industry, it has applications in the development of new materials and technologies for studying molecular interactions .
Mechanism of Action
The mechanism of action of photo-caged 2-butene-1,4-dial involves photo-irradiation, which generates 2-butene-1,4-dial. This intermediate reacts selectively with lysine residues in DNA-binding proteins, forming stable DNA-protein crosslinks. The high specificity of this reaction minimizes non-target background trapping, making it an efficient tool for studying DNA-protein interactions .
Comparison with Similar Compounds
Photo-caged 2-butene-1,4-dial is unique in its high specificity and efficiency for covalent trapping of DNA-binding proteins. Similar compounds include aryl azides, benzophenones, and diazirines, which are also used as photo-crosslinkers. these compounds generate highly reactive intermediates that react non-selectively with nearby functional groups, resulting in low target-capture yields and high non-target background capture . In contrast, photo-caged 2-butene-1,4-dial exhibits high specificity for target proteins, leading to low non-target background capture and higher yields .
Properties
CAS No. |
229472-51-9 |
|---|---|
Molecular Formula |
C12H19O10P |
Molecular Weight |
354.25 g/mol |
IUPAC Name |
2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
SGRJLTOOQLQDRH-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |
Pictograms |
Corrosive |
Synonyms |
4,4'-phosphinicobis(butane-1,3-dicarboxylic acid) PBDA cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)
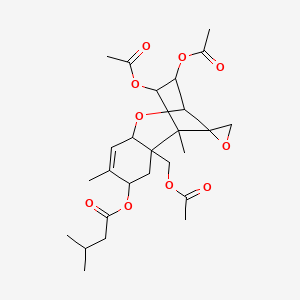
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)


